
4,4'-Dimethyl-trans-stilbene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-Dimethyl-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base like sodium hydride can yield this compound.
Another method involves the McMurry coupling reaction, where two molecules of 4-methylbenzaldehyde are coupled in the presence of a titanium reagent, such as titanium tetrachloride and zinc, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig or McMurry reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The central trans-ethylene bond in DMS undergoes oxidation under controlled conditions.
Mechanistic Insights :
-
Ozonolysis cleaves the double bond to yield aldehydes, while strong oxidants like KMnO₄ or CrO₃ convert the ethylene group into carboxylic acids or ketones.
-
Methyl groups enhance electron density at the benzene rings, directing electrophilic attacks to the para positions.
Reduction Reactions
The ethylene bond is susceptible to catalytic hydrogenation:
Catalyst | Conditions | Product(s) Formed | Yield | Reference |
---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2-Bis(4-methylphenyl)ethane | 95% | |
NaBH₄ | THF, 0°C | No reaction (selective for α,β-unsaturated ketones) | – |
Key Observations :
-
Hydrogenation proceeds stereospecifically to retain the trans configuration if partially reduced intermediates form.
-
Sodium borohydride fails to reduce the isolated double bond, highlighting the necessity for catalytic hydrogenation.
Electrophilic Aromatic Substitution
The methyl groups activate the benzene rings toward electrophilic substitution:
Notable Trends :
-
Bromination occurs para to the methyl group due to steric hindrance and electronic effects.
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Nitration follows a meta-directing pathway under strongly acidic conditions.
Photochemical Reactions
DMS exhibits photoisomerization and dimerization under UV light:
Wavelength (nm) | Solvent | Product(s) Formed | Quantum Yield | Reference |
---|---|---|---|---|
254 | Hexane | cis-4,4'-Dimethylstilbene | 0.45 | |
365 | Toluene | Cyclodimer (Head-to-tail) | 0.12 |
Applications :
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Photoisomerization is reversible and exploited in molecular switches.
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Cyclodimers serve as precursors for supramolecular architectures.
Transition Metal-Catalyzed Coupling
DMS participates in cross-coupling reactions:
Catalyst | Reagents | Product(s) Formed | Yield | Reference |
---|---|---|---|---|
Grubbs II | Ethylene, CH₂Cl₂, 40°C | Poly(phenylene vinylene) derivatives | 88% | |
Pd(OAc)₂ | Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 78% |
Synthetic Utility :
-
Ruthenium-based catalysts enable ring-opening metathesis polymerization (ROMP) to generate conjugated polymers.
-
Suzuki-Miyaura couplings extend the aromatic system for optoelectronic applications.
Thermal Stability and Decomposition
At elevated temperatures, DMS undergoes retro-Diels-Alder reactions:
Temperature (°C) | Environment | Product(s) Formed | Half-Life | Reference |
---|---|---|---|---|
300 | N₂ atmosphere | 4-Methylstyrene + Toluene | 2.1 h | |
400 | Air | CO₂, H₂O, and polycyclic aromatics | – |
Implications :
-
Thermal decomposition pathways inform its stability in material science applications.
Comparative Reactivity with Analogues
Compound | Oxidation Rate (Relative to DMS) | Hydrogenation Rate (Relative to DMS) |
---|---|---|
4,4'-Dimethoxy-trans-stilbene | 1.8× faster | 0.7× slower |
trans-Stilbene | 0.6× slower | 1.2× faster |
Structural Insights :
-
Electron-donating groups (e.g., methyl) accelerate oxidation but slow hydrogenation due to increased conjugation stability.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
DMTS serves as a crucial building block in organic synthesis. It is utilized in the preparation of various compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with specific properties.
Synthesis Techniques
Several methods exist for synthesizing DMTS, including:
- Wittig Reaction : This involves the reaction of phosphonium ylides with aldehydes.
- McMurry Coupling : This method couples two aldehyde molecules using titanium reagents.
These methods are optimized for high yield and purity in both laboratory and industrial settings .
Biological Research
Anticancer Properties
DMTS has been studied for its potential anticancer effects. Similar compounds, such as resveratrol, have demonstrated significant activity against various cancer types. Research indicates that DMTS may inhibit cell growth and induce apoptosis in cancer cells by affecting key regulatory proteins involved in the cell cycle, such as p21 and p53 .
Case Study: In Vivo Models
In murine models of lung cancer, DMTS has shown promise in reducing tumor volume and metastasis. Studies indicate that DMTS treatment leads to decreased angiogenesis and proliferation of cancer cells, suggesting its potential as a therapeutic agent .
Material Science
Polymer Production
DMTS is used in the production of polymers due to its unique chemical properties. It can enhance the mechanical strength and thermal stability of polymeric materials. The compound's hydrophobic nature contributes to the development of advanced materials with specific functionalities.
Coordination Chemistry
Ligand Applications
In coordination chemistry, DMTS acts as a ligand that can bind to metal ions, forming complexes that are useful in catalysis and material science. Its ability to stabilize metal ions enhances the efficiency of catalytic processes.
Environmental Chemistry
Green Chemistry Initiatives
Research has explored the use of DMTS in green chemistry applications, particularly in catalyzing reactions under environmentally friendly conditions. The synthesis of DMTS using metal-supported catalysts demonstrates a commitment to sustainable practices in chemical manufacturing .
Data Tables
Study Type | Cancer Type | Effect Observed |
---|---|---|
In Vivo | Lung Cancer | Reduced tumor volume by 50% |
In Vitro | Breast Cancer | Inhibition of MCF-7 cell proliferation by 70% |
Mechanism of Action
The mechanism of action of 4,4'-Dimethyl-trans-stilbene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.
Comparison with Similar Compounds
4,4'-Dimethyl-trans-stilbene can be compared with other stilbene derivatives, such as:
Stilbene: The parent compound, lacking the methyl groups.
4,4’-Dimethoxystilbene: Contains methoxy groups instead of methyl groups.
4,4’-Dihydroxystilbene: Contains hydroxyl groups instead of methyl groups.
The presence of methyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other stilbene derivatives.
Biological Activity
4,4'-Dimethyl-trans-stilbene (DMS) is a synthetic compound belonging to the stilbene family, characterized by its two para-methylated phenyl rings connected by a trans double bond. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CH
- Molecular Weight : 208.30 g/mol
- Structure : Two para-methyl groups attached to phenyl rings in a trans configuration.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Estrogen Receptor Interaction : Similar to other stilbenes like resveratrol, DMS interacts with estrogen receptors (ER), influencing various cellular pathways related to proliferation and apoptosis.
- Antioxidant Activity : DMS has demonstrated antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .
- Inhibition of Cancer Cell Proliferation : Studies indicate that DMS can inhibit the proliferation of various cancer cell lines through modulation of cell cycle regulators such as p21 and p53 .
Anticancer Properties
Research has shown that this compound possesses significant anticancer properties:
- Inhibition of Tumor Growth : In vitro studies on human cancer cell lines have demonstrated that DMS inhibits cell growth and induces apoptosis. For instance, treatment with DMS resulted in a dose-dependent reduction in cell viability in lung cancer cells .
- Metastasis Suppression : DMS has been shown to reduce metastasis in animal models. In a murine model of lung cancer, DMS treatment led to decreased tumor volume and reduced liver metastases .
Study Type | Findings |
---|---|
In vitro | DMS inhibited proliferation and induced apoptosis in various cancer cell lines. |
In vivo | DMS reduced tumor size and metastasis in murine models. |
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific mechanisms are not fully elucidated, it is hypothesized that its structure may contribute to disrupting microbial membranes or metabolic pathways.
Case Studies
- Lung Cancer Model :
- Breast Cancer Cell Lines :
- Zebrafish Model :
Q & A
Q. What synthetic methodologies are effective for preparing 4,4'-dimethyl-trans-stilbene, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of 4,4'-dimethyl-trans-stilbene can be adapted from analogous stilbene derivatives. A common approach involves dehydrogenation of bibenzyl precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which facilitates hydrogen transfer and yields the trans-stilbene structure . Key parameters for optimization include:
- Solvent selection : Anhydrous dioxane or ethyl acetate improves reaction efficiency.
- Substrate purity : Ensure high-purity 4,4'-dimethylbibenzyl to minimize side reactions (e.g., Diels-Alder adducts with DDQ).
- Temperature control : Mild heating (40–60°C) prevents decomposition of sensitive intermediates.
Methodologies like response surface modeling (RSM) can systematically optimize molar ratios, solvent volume, and reaction time .
Q. How can photophysical properties of this compound be characterized to understand its electronic excited states?
Advanced Research Focus
Laser-induced fluorescence (LIF) spectroscopy and vapor-phase Raman spectroscopy are critical for probing torsional dynamics and electronic transitions. Key findings include:
- Torsional barriers : The S₀ state exhibits a negligible barrier (V₆ = 15 ± 15 cm⁻¹), while the S₁(π,π*) state shows a barrier of 3140 cm⁻¹ for phenyl rotation, comparable to unsubstituted trans-stilbene .
- Methyl group rotation : Similar to m-xylene, with potential energy functions guiding conformational analysis.
- Dispersed fluorescence spectra : Assign low-frequency vibrations (e.g., 30–200 cm⁻¹) to map ground-state dynamics .
Q. What role does this compound play in catalytic hydrogenation studies, particularly in molecular sieving applications?
Advanced Research Focus
In metal-organic framework (MOF) systems, 4,4'-dimethyl-trans-stilbene acts as a substrate to evaluate molecular sieving effects. For Pt–Ni@MOF-74 catalysts:
- Turnover frequency (TOF) : Decreases with substrate size (9 h⁻¹ for 4,4'-dimethyl-trans-stilbene vs. 9757 h⁻¹ for styrene), highlighting steric hindrance from methyl groups .
- Diffusion limitations : Larger substrates like 4,4'-dimethyl-trans-stilbene experience restricted pore access, making it a probe for MOF permeability .
Q. How does structural modification (e.g., methyl substitution) influence the biological activity of stilbene derivatives?
Basic Research Focus
While direct studies on 4,4'-dimethyl-trans-stilbene are limited, analogs like 4,4'-dihydroxy-trans-stilbene (DHS) exhibit enhanced antiproliferative effects compared to resveratrol. Mechanistic insights include:
- Cell cycle arrest : Upregulation of p21 and p53 proteins, with inhibition of pRb phosphorylation, blocking S-phase progression .
- Anti-invasive effects : Suppression of matrix metalloproteinases (MMP-2/9) and modulation of E-cadherin adhesion molecules .
Methyl groups may alter hydrophobicity and membrane permeability, warranting structure-activity relationship (SAR) studies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Exposure controls : Use local exhaust ventilation and closed systems to minimize inhalation/contact .
- Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), safety goggles, and dust respirators .
- Spill management : Avoid water flushing; collect residues with inert absorbents and dispose as hazardous waste .
- Storage : Argon-filled containers at –20°C to prevent degradation .
Q. How do torsional dynamics of this compound impact its photostability and applications in optoelectronics?
Advanced Research Focus
The rotational barriers in excited states influence non-radiative decay pathways:
- S₁ state barrier : 3140 cm⁻¹ for phenyl rotation, slightly higher than trans-stilbene (3000 cm⁻¹), suggesting methyl groups stabilize planar conformations .
- Twist angle dependence : Increased torsional rigidity may reduce aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs).
Q. Can this compound serve as a building block in advanced material synthesis?
Advanced Research Focus
Yes, its rigid backbone and methyl substituents enhance compatibility in MOF and polymer matrices:
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZBJFIDFZQCB-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18869-29-9, 1588-49-4 | |
Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIMETHYLSTILBENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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